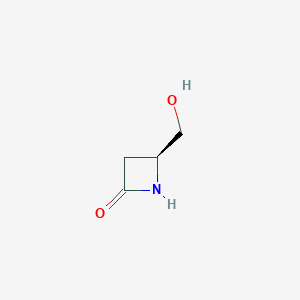
Phosphine, (4-chlorophenyl)diphenyl-
描述
Phosphine, (4-chlorophenyl)diphenyl-, is an organophosphorus compound with the chemical formula C₁₈H₁₄ClP. It is a colorless to pale yellow liquid with a pungent odor. This compound is used as a reagent in organic synthesis, particularly in the preparation of various phosphine ligands and other organophosphorus compounds .
准备方法
Synthetic Routes and Reaction Conditions: Phosphine, (4-chlorophenyl)diphenyl-, can be synthesized through the reaction of phosphorus trichloride with benzene in the presence of anhydrous aluminum chloride as a catalyst. The reaction proceeds via a Friedel-Crafts alkylation mechanism .
Industrial Production Methods: On an industrial scale, the compound is produced by reacting phosphorus trichloride with benzene at high temperatures (around 600°C). The resulting dichlorophenylphosphine undergoes redistribution in the gas phase to yield phosphine, (4-chlorophenyl)diphenyl- .
Types of Reactions:
Oxidation: Phosphine, (4-chlorophenyl)diphenyl-, can be oxidized to form diphenylphosphine oxide.
Reduction: Reduction with sodium can produce tetraphenyldiphosphine.
Substitution: The compound reacts with nucleophiles such as water, ammonia, and Grignard reagents.
Common Reagents and Conditions:
Oxidation: Air or oxygen.
Reduction: Sodium or lithium aluminum hydride.
Substitution: Grignard reagents (e.g., phenylmagnesium bromide), ammonia, and elemental sulfur.
Major Products Formed:
Oxidation: Diphenylphosphine oxide.
Reduction: Tetraphenyldiphosphine.
Substitution: Various phosphine derivatives, such as phosphine oxides and thiophosphorylamides.
科学研究应用
Phosphine, (4-chlorophenyl)diphenyl-, is widely used in scientific research due to its versatility in organic synthesis. It serves as a precursor for the synthesis of various phosphine ligands, which are essential in transition metal catalysis and organocatalysis. These ligands are used in asymmetric synthesis, hydrogenation reactions, and cross-coupling reactions .
In addition to its applications in chemistry, the compound is also used in the development of flame retardants, stabilizers for plastics, and UV-hardening paint systems. Its derivatives are employed in the pharmaceutical industry for the synthesis of biologically active compounds .
作用机制
The mechanism of action of phosphine, (4-chlorophenyl)diphenyl-, involves its ability to act as a ligand, coordinating with transition metals to form complexes. These complexes facilitate various catalytic processes, such as hydrogenation and cross-coupling reactions. The compound’s molecular targets include transition metal centers, where it forms stable bonds through its phosphorus atom .
相似化合物的比较
Chlorodiphenylphosphine: Similar in structure but lacks the 4-chlorophenyl group.
Diphenylphosphine: Contains two phenyl groups but no chlorine atom.
Triphenylphosphine: Contains three phenyl groups and no chlorine atom.
Uniqueness: Phosphine, (4-chlorophenyl)diphenyl-, is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable reagent in the synthesis of specialized phosphine ligands and other organophosphorus compounds .
属性
IUPAC Name |
(4-chlorophenyl)-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClP/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHLUPBYQADWQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404201 | |
| Record name | Phosphine, (4-chlorophenyl)diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
734-60-1 | |
| Record name | (4-Chlorophenyl)diphenylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=734-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphine, (4-chlorophenyl)diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2',6'-bis(diethylamino)-3'-methyl-](/img/structure/B3056611.png)
![2H-Indol-2-one, 1,3-dihydro-3-[1-(phenylmethyl)-4-piperidinylidene]-](/img/structure/B3056612.png)









